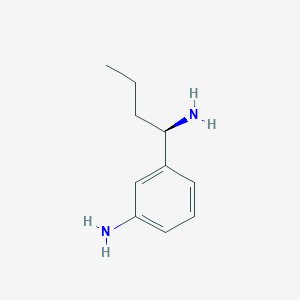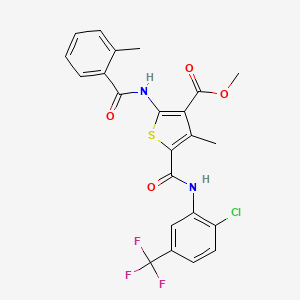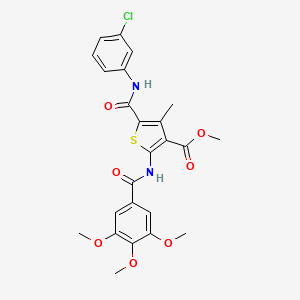
1-Isobutylpiperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylpiperidine-3-carbonitrile is an organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic amines, and this particular compound features an isobutyl group attached to the nitrogen atom and a nitrile group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isobutylamine with 3-cyanopiperidine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0°C to room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated piperidines or other substituted derivatives.
Scientific Research Applications
1-Isobutylpiperidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-isobutylpiperidine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
1-Butylpiperidine-3-carbonitrile: Similar structure but with a butyl group instead of an isobutyl group.
1-Isopropylpiperidine-3-carbonitrile: Features an isopropyl group instead of an isobutyl group.
1-Methylpiperidine-3-carbonitrile: Contains a methyl group instead of an isobutyl group.
Uniqueness: 1-Isobutylpiperidine-3-carbonitrile is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
QUWGYZIWQNYVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)









